5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid
Overview
Description
5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid is a chemical compound that features both a trifluoromethyl group and a boronic acid group attached to an indazole ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly alter the chemical behavior of the molecule. The boronic acid group is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in various chemical applications.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .
Mode of Action
Boron reagents, such as this compound, are known to be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boron compound acts as a nucleophile, transferring an organic group from boron to palladium . This process could potentially alter the function of the target molecules, leading to various downstream effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that boron reagents used in sm coupling reactions are generally stable, readily prepared, and environmentally benign , which could potentially influence their bioavailability.
Result of Action
It’s known that indole derivatives possess various biological activities , suggesting that this compound could potentially have similar effects.
Action Environment
It’s known that the success of sm coupling reactions, which involve boron reagents, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound could potentially be influenced by the environmental conditions under which it is used.
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic acid group with palladium catalysts, facilitating the transfer of organic groups between molecules . The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry. Additionally, the compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity through covalent bonding or non-covalent interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by interacting with key proteins and enzymes involved in signal transduction . For example, it may inhibit certain kinases or phosphatases, leading to altered phosphorylation states of target proteins. This, in turn, can affect gene expression and cellular metabolism. The compound’s impact on cellular function can vary depending on the cell type and the specific pathways it targets .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . The trifluoromethyl group can enhance the binding affinity of the compound to target proteins, while the boronic acid group can form covalent bonds with nucleophilic residues in the enzyme’s active site . These interactions can lead to significant changes in enzyme activity and downstream cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to degradation . Over time, the compound’s efficacy in biochemical reactions may decrease, and its impact on cellular function may diminish. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Studies have shown that there is a threshold dose beyond which the compound’s effects become significantly more pronounced, leading to potential toxicological concerns .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a reagent in synthetic chemistry . The compound can interact with enzymes involved in metabolic processes, potentially altering metabolic flux and metabolite levels . For example, it may inhibit enzymes responsible for the breakdown of certain metabolites, leading to their accumulation in cells . The compound’s interactions with metabolic enzymes can have significant implications for cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may be directed to the cytoplasm or other organelles, where it can participate in various biochemical reactions . The subcellular localization of the compound can significantly impact its efficacy and overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid typically involves the introduction of the trifluoromethyl group and the boronic acid group onto the indazole ring. One common method is the trifluoromethylation of an indazole precursor followed by borylation. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions . The borylation step often involves the use of boronic acid derivatives or boron reagents in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, forming boronic esters or borates.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions for substitution reactions can vary, but often involve the use of strong acids or bases as catalysts.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Methylated derivatives.
Substitution: Functionalized indazole derivatives.
Scientific Research Applications
5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid has several applications in scientific research:
Comparison with Similar Compounds
5-(Trifluoromethyl)-1H-indazole: Lacks the boronic acid group but retains the trifluoromethyl group.
6-Boronic acid indazole: Contains the boronic acid group but lacks the trifluoromethyl group.
5-(Trifluoromethyl)-1H-pyrazole-3-carboxamide: Similar trifluoromethyl group but different core structure.
Uniqueness: 5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid is unique due to the presence of both the trifluoromethyl and boronic acid groups on the indazole ring. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis, research, and industry .
Properties
IUPAC Name |
[5-(trifluoromethyl)-1H-indazol-6-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3N2O2/c10-8(11,12)5-1-4-3-13-14-7(4)2-6(5)9(15)16/h1-3,15-16H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWANQDLDRICOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1C(F)(F)F)C=NN2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208107 | |
Record name | Boronic acid, B-[5-(trifluoromethyl)-1H-indazol-6-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101208107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2304635-57-0 | |
Record name | Boronic acid, B-[5-(trifluoromethyl)-1H-indazol-6-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304635-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[5-(trifluoromethyl)-1H-indazol-6-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101208107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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